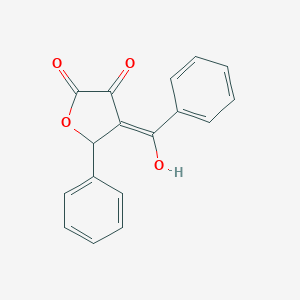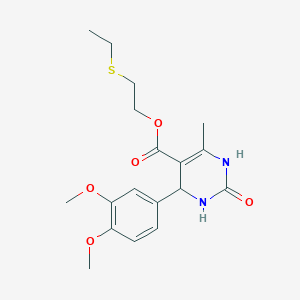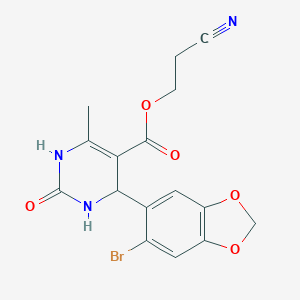![molecular formula C34H26N2O B388338 4,5-BIS({[1,1'-BIPHENYL]-4-YL})-2-(4-METHOXYPHENYL)-1H-IMIDAZOLE](/img/structure/B388338.png)
4,5-BIS({[1,1'-BIPHENYL]-4-YL})-2-(4-METHOXYPHENYL)-1H-IMIDAZOLE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-BIS({[1,1'-BIPHENYL]-4-YL})-2-(4-METHOXYPHENYL)-1H-IMIDAZOLE is an organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms in the ring structure. This particular compound features biphenyl and methoxyphenyl substituents, which may impart unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-BIS({[1,1'-BIPHENYL]-4-YL})-2-(4-METHOXYPHENYL)-1H-IMIDAZOLE typically involves multi-step organic reactions. A common approach might include:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines in the presence of an acid catalyst.
Introduction of biphenyl and methoxyphenyl groups: These substituents can be introduced via Suzuki coupling reactions, which involve the reaction of boronic acids with halides in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Scaling up the reaction: Using larger reactors and more efficient mixing techniques.
Purification: Employing methods such as recrystallization, chromatography, or distillation to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
4,5-BIS({[1,1'-BIPHENYL]-4-YL})-2-(4-METHOXYPHENYL)-1H-IMIDAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Possible applications in drug development, particularly in targeting specific biological pathways.
Industry: Use in the synthesis of materials with specific properties, such as polymers or dyes.
Mecanismo De Acción
The mechanism of action for 4,5-BIS({[1,1'-BIPHENYL]-4-YL})-2-(4-METHOXYPHENYL)-1H-IMIDAZOLE would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting their function and leading to a biological response. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
4,5-di(biphenyl-4-yl)-1H-imidazole: Lacks the methoxyphenyl group, which may affect its chemical properties and reactivity.
2-(4-methoxyphenyl)-1H-imidazole: Lacks the biphenyl groups, potentially altering its biological activity.
4,5-di(phenyl)-2-(4-methoxyphenyl)-1H-imidazole: Similar structure but with phenyl instead of biphenyl groups, which may influence its physical and chemical properties.
Uniqueness
The presence of both biphenyl and methoxyphenyl groups in 4,5-BIS({[1,1'-BIPHENYL]-4-YL})-2-(4-METHOXYPHENYL)-1H-IMIDAZOLE may impart unique properties, such as increased stability, specific binding affinity, or distinct reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C34H26N2O |
|---|---|
Peso molecular |
478.6g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)-4,5-bis(4-phenylphenyl)-1H-imidazole |
InChI |
InChI=1S/C34H26N2O/c1-37-31-22-20-30(21-23-31)34-35-32(28-16-12-26(13-17-28)24-8-4-2-5-9-24)33(36-34)29-18-14-27(15-19-29)25-10-6-3-7-11-25/h2-23H,1H3,(H,35,36) |
Clave InChI |
KFFZQMKZNHLENP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=CC=C6 |
SMILES canónico |
COC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloroethyl 6-methyl-2-oxo-4-[2-(propan-2-yloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B388258.png)

![2-[4-(Allyloxy)-3-methoxyphenyl]-1-benzyl-3-{[1-(4-chlorophenyl)ethylidene]amino}-4-imidazolidinone](/img/structure/B388261.png)

![4-(3,5-Diphenyl-[1,2,4]triazol-4-yl)-phthalonitrile](/img/structure/B388264.png)

![2-(Methylsulfanyl)ethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B388271.png)

![2-[N-(2,4-DIMETHOXYPHENYL)BENZENESULFONAMIDO]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE](/img/structure/B388274.png)



![2-[Benzenesulfonyl-(2,4-dimethyl-phenyl)-amino]-N-[2-(benzothiazol-2-ylsulfanyl)-ethyl]-acetamide](/img/structure/B388278.png)
